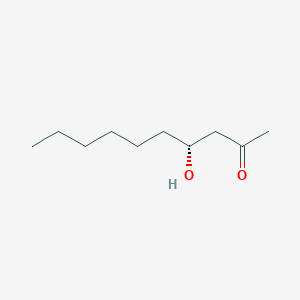![molecular formula C15H12BrNS2 B12617840 4-(4'-Bromo-3',5'-dimethyl[2,2'-bithiophen]-5-yl)pyridine CAS No. 921596-23-8](/img/structure/B12617840.png)
4-(4'-Bromo-3',5'-dimethyl[2,2'-bithiophen]-5-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4’-Bromo-3’,5’-dimethyl[2,2’-bithiophen]-5-yl)pyridine is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a bithiophene moiety, which is further substituted with bromine and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4’-Bromo-3’,5’-dimethyl[2,2’-bithiophen]-5-yl)pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination of 3,5-dimethylthiophene: This step involves the bromination of 3,5-dimethylthiophene using bromine or N-bromosuccinimide (NBS) to obtain 4-bromo-3,5-dimethylthiophene.
Coupling Reaction: The brominated thiophene is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
化学反应分析
Types of Reactions
4-(4’-Bromo-3’,5’-dimethyl[2,2’-bithiophen]-5-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene rings can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can be used to modify the pyridine ring.
Coupling Reactions: The compound can participate in further cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminated derivative, while oxidation would produce sulfoxides or sulfones.
科学研究应用
4-(4’-Bromo-3’,5’-dimethyl[2,2’-bithiophen]-5-yl)pyridine has several scientific research applications:
Materials Science: It can be used as a building block for the synthesis of conjugated polymers and organic semiconductors, which are important for the development of organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
作用机制
The mechanism of action of 4-(4’-Bromo-3’,5’-dimethyl[2,2’-bithiophen]-5-yl)pyridine depends on its specific application. In the context of organic electronics, its electronic properties, such as electron affinity and charge mobility, are crucial. In medicinal chemistry, the compound’s interaction with biological targets, such as enzymes or receptors, would be of interest. The presence of the bithiophene moiety can influence the compound’s ability to participate in π-π stacking interactions, which are important for both electronic and biological applications.
相似化合物的比较
Similar Compounds
4-(4-Bromophenyl)pyridine: Similar in structure but lacks the bithiophene moiety, making it less suitable for applications requiring extended conjugation.
2,2’-Bithiophene: Lacks the pyridine ring, which limits its versatility in medicinal chemistry applications.
3,5-Dimethylthiophene: A simpler thiophene derivative that can be used as a precursor in the synthesis of more complex compounds.
Uniqueness
The uniqueness of 4-(4’-Bromo-3’,5’-dimethyl[2,2’-bithiophen]-5-yl)pyridine lies in its combination of a pyridine ring with a bithiophene moiety, which provides a balance of electronic properties and structural versatility. This makes it particularly valuable for applications in both materials science and medicinal chemistry.
属性
CAS 编号 |
921596-23-8 |
|---|---|
分子式 |
C15H12BrNS2 |
分子量 |
350.3 g/mol |
IUPAC 名称 |
4-[5-(4-bromo-3,5-dimethylthiophen-2-yl)thiophen-2-yl]pyridine |
InChI |
InChI=1S/C15H12BrNS2/c1-9-14(16)10(2)18-15(9)13-4-3-12(19-13)11-5-7-17-8-6-11/h3-8H,1-2H3 |
InChI 键 |
XDTOUAGSSMYGCA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=C1Br)C)C2=CC=C(S2)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, 6-[4-[2-[4-(5-chloro-2-benzothiazolyl)-1-piperazinyl]-1,1-dimethyl-2-oxoethoxy]phenyl]-1,3-dimethyl-](/img/structure/B12617758.png)
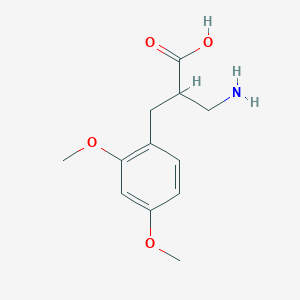
![[(4-Bromo-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B12617763.png)

![2,4-Cyclohexadien-1-one, 6-[3-butyl-5-[(1R)-1-hydroxyethyl]-2,6-bis(1-methylethyl)-4(1H)-pyridinylidene]-3-fluoro-, (6E)-](/img/structure/B12617781.png)

![N-[(3-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12617812.png)
![tert-butyl N-[(1S)-1-[5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]-2-methylpropyl]carbamate](/img/structure/B12617816.png)
![{[5-(Methoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B12617823.png)
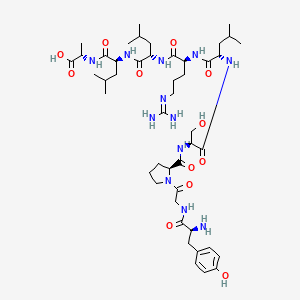
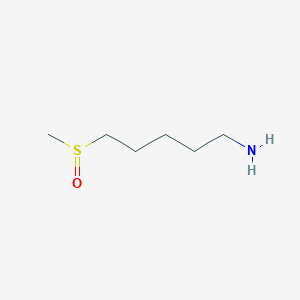
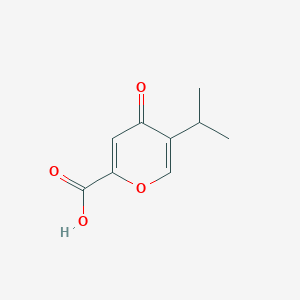
![2-Phenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one](/img/structure/B12617838.png)
